
4-Iodobenzyl bromide
Overview
Description
4-Iodobenzyl bromide (C₇H₆BrI, molecular weight 296.93 g/mol) is a halogenated aromatic compound featuring a benzyl bromide group substituted with an iodine atom at the para position of the benzene ring. Its IUPAC name is 1-(bromomethyl)-4-iodobenzene, and it is characterized by high reactivity due to the electron-withdrawing effects of the iodine and bromine atoms. This compound is widely employed as a versatile intermediate in organic synthesis, particularly in alkylation, cross-coupling, and polymerization reactions .
Key physicochemical properties include:
- Melting Point: 78–82°C
- Boiling Point: 140°C at 15 mmHg
- Solubility: Insoluble in water, compatible with organic solvents like THF, DMF, and toluene .
- Sensitivity: Light-sensitive and incompatible with bases, amines, and oxidizing agents .
Its synthesis typically involves halogen exchange or substitution reactions. For example, it is prepared via nucleophilic substitution of 4-iodobenzyl alcohol with hydrobromic acid or via direct bromination of 4-iodotoluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 4-iodotoluene. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds as follows:
IC6H4CH3+Br2→IC6H4CH2Br+HBr
Another method involves the reaction of 4-iodobenzyl alcohol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to 4-iodotoluene using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) are typical.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran (THF) is used for reduction reactions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Coupling Reactions: Products are typically biaryl compounds.
Reduction: The major product is 4-iodotoluene.
Scientific Research Applications
4-Iodobenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The compound is used to modify biomolecules, such as proteins and peptides, through nucleophilic substitution reactions.
Radiolabeling: It can be used to introduce radioactive iodine isotopes into molecules for imaging and diagnostic purposes.
Material Science: It is used in the synthesis of functional materials, such as polymers and dendrimers.
Mechanism of Action
The mechanism of action of 4-iodobenzyl bromide primarily involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The iodine atom can also participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
4-Iodobenzyl bromide belongs to the benzyl halide family, which includes analogs such as 4-bromobenzyl bromide , 4-chlorobenzyl bromide , and 4-iodobenzoyl bromide . Key differences arise from the halogen type (Br, Cl, I) and substituent positions (benzyl vs. benzoyl).
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Features |
---|---|---|---|---|
This compound | C₇H₆BrI | 296.93 | 78–82 | High electrophilicity due to Br-I synergy |
4-Bromobenzyl bromide | C₇H₆Br₂ | 249.94 | 72–75 | Less steric hindrance than iodine analogs |
4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 69–71 | Lower molecular weight, faster SN2 rates |
4-Iodobenzoyl bromide | C₇H₄BrIO | 310.92 | 328 (K) | Carbonyl group enhances electrophilicity |
Key Observations :
- Halogen Effects : The iodine atom in this compound increases steric bulk and polarizability compared to bromine or chlorine analogs, influencing reaction kinetics and regioselectivity .
- Reactivity: this compound participates in Samarium-Barbier reductive alkylation () and Sonogashira couplings (), where iodine’s electron-withdrawing nature stabilizes transition states. In contrast, 4-bromobenzyl bromide is more commonly used in Grignard reactions, which are incompatible with iodine due to competing elimination pathways .
- Applications : Unlike 4-iodobenzoyl bromide (used in acylations), this compound is preferred for alkylation and polymer synthesis (e.g., iodinated polyesters for biomedical imaging) due to its benzyl group .
Biological Activity
4-Iodobenzyl bromide (C7H6BrI), a compound with significant applications in organic synthesis, has garnered attention for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 296.93 g/mol
- CAS Number : 16004-15-2
- Solubility : Insoluble in water; sensitive to light
- Melting Point : 78°C to 82°C
- Boiling Point : 140°C (15 mmHg) .
This compound is primarily synthesized through the bromomethylation of 4-iodotoluene. This compound serves as an intermediate in various organic reactions, including the synthesis of more complex molecules such as radiolabeled compounds for imaging studies.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity. For instance, it has been utilized in the development of inhibitors targeting bacterial enzymes such as LpxC, which is essential for lipid A biosynthesis in Gram-negative bacteria. Compounds derived from this compound have shown promising inhibitory effects against LpxC with nanomolar affinity, indicating their potential as novel antibacterial agents .
Neuroimaging Applications
This compound has also been employed in the synthesis of radiolabeled compounds for neuroimaging. One notable application is the development of a selective tracer for imaging the dopamine transporter (DAT). The compound demonstrated nanomolar affinity for DAT, making it a valuable tool in studying neurodegenerative diseases like Parkinson's disease .
Case Studies and Research Findings
- Fragment-Based Inhibitors : A study focused on developing fragment-based inhibitors using this compound as a scaffold demonstrated its effectiveness in targeting LpxC. The research revealed structure–activity relationships that could guide future antibiotic development .
- Neuroimaging Studies : Research involving the synthesis of a piperidine derivative using this compound highlighted its application in dopamine transporter imaging, which is crucial for understanding dopaminergic dysfunction in various neurological disorders .
Data Table: Biological Activity Overview
Q & A
Q. Basic: What are the recommended methods for synthesizing 4-iodobenzyl bromide derivatives, and how can reaction yields be optimized?
This compound is frequently used in nucleophilic substitution and coupling reactions. A common approach involves reacting it with thiols, amines, or alkynes under mild conditions (e.g., Sonogashira coupling with alkynes using Pd(PPh₃)₄ and CuI as catalysts) . Optimizing stoichiometry (e.g., using 1.2 equivalents of this compound) and reaction time (12–72 hours) can improve yields to >80% . For example, reactions with thiophene-containing thiones achieved 95% yield under inert conditions with triethylamine as a base .
Methodological Tip : Use column chromatography (e.g., hexanes/EtOAc gradients) for purification, as demonstrated in triazole and pyridine derivative syntheses .
Q. Basic: How should this compound be handled safely in laboratory settings?
This compound is corrosive (Category 1B for skin/eye damage) and moisture-sensitive. Use gloves, goggles, and fume hoods during handling. Store under inert gas (argon/nitrogen) at 2–8°C to prevent decomposition . In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .
Key Safety Data :
- Melting point: 125–128°C (pure form) .
- Reactivity: Incompatible with strong bases and oxidizing agents .
Q. Basic: What analytical techniques are critical for characterizing this compound derivatives?
Standard characterization includes:
- ¹H/¹³C NMR : Monitor chemical shifts (e.g., δ 4.42 ppm for benzyl protons ).
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 490.9866 for triazole derivatives) .
- HPLC : Assess purity (>97% achieved via gradient elution) .
- IR : Identify functional groups (e.g., C-Br stretching at ~600 cm⁻¹) .
Methodological Tip : For air-sensitive intermediates, use Schlenk lines or gloveboxes during sample preparation .
Q. Advanced: How can researchers resolve contradictory spectroscopic data in this compound derivatives?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : Observe splitting in aromatic regions (e.g., δ 7.10–8.67 ppm for pyridinium salts ).
- Residual Solvents : Use deuterated solvents (CDCl₃) and reference internal standards (TMS).
- Diastereomers : Perform NOESY or X-ray crystallography to confirm stereochemistry .
Case Study : In sphingosine kinase inhibitor synthesis, ambiguous ¹³C NMR signals were resolved using APT (Attached Proton Test) pulse sequences to distinguish CH₂ and quaternary carbons .
Q. Advanced: What strategies improve functional group compatibility in this compound-mediated couplings?
This compound’s reactivity with nucleophiles (e.g., thiols, amines) can lead to undesired byproducts. Mitigation strategies include:
- Protecting Groups : Use tert-butyl or benzyl groups to shield reactive sites during multi-step syntheses .
- Catalyst Optimization : For Pd-mediated couplings, adjust ligand ratios (e.g., PPh₃:Pd = 2:1) to suppress homocoupling .
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of bulky intermediates .
Example : In Staudinger reductions, 4-iodobenzyl azide (derived from bromide) was stabilized using anhydrous MgSO₄ to prevent hydrolysis .
Q. Advanced: How can computational modeling guide structure-activity relationship (SAR) studies of this compound derivatives?
DFT (Density Functional Theory) and molecular docking are used to:
- Predict binding affinities (e.g., κ-opioid receptor agonists ).
- Optimize steric/electronic effects (e.g., iodine’s role in enhancing lipophilicity for blood-brain barrier penetration ).
Case Study : Ferrocene-iodobenzyl hybrids showed enhanced antiproliferative activity against cancer cells, validated via docking simulations with apoptotic targets .
Q. Advanced: How do reaction conditions influence the stability of this compound in multi-step syntheses?
This compound degrades under prolonged heat (>50°C) or acidic conditions. To stabilize:
- Low-Temperature Reactions : Conduct Sonogashira couplings at 50°C instead of 80°C .
- In Situ Generation : Prepare intermediates (e.g., azides) immediately before use to minimize decomposition .
Data Insight : In carborane-stilbene dyad synthesis, THF was preferred over DCM due to better bromide stability .
Q. Advanced: What are the challenges in scaling up this compound-based reactions, and how can they be addressed?
Scale-up issues include:
- Exothermic Reactions : Use jacketed reactors with precise temperature control.
- Purification Complexity : Switch from column chromatography to recrystallization (e.g., using EtOAc/hexanes) for gram-scale syntheses .
Example : A 10-gram synthesis of sphingosine kinase inhibitors required iterative column runs, highlighting the need for automated flash systems .
Properties
IUPAC Name |
1-(bromomethyl)-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTRMYJYYNQQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359261 | |
Record name | 4-Iodobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16004-15-2 | |
Record name | 4-Iodobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16004-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodobenzyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016004152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromomethyl-4-iodo-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-IODOBENZYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5452CN8QMZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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